molecular formula C14H8BrClN2OS B6542835 4-bromo-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide CAS No. 946321-99-9

4-bromo-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide

Cat. No.: B6542835
CAS No.: 946321-99-9
M. Wt: 367.6 g/mol
InChI Key: YUJLUFQDCJXEKW-UHFFFAOYSA-N
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Description

4-bromo-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide is a complex organic compound that features both bromine and chlorine substituents on a benzamide structure

Properties

IUPAC Name

4-bromo-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClN2OS/c15-9-3-1-8(2-4-9)14(19)18-11-6-5-10(16)12-13(11)20-7-17-12/h1-7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJLUFQDCJXEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

This method utilizes NHC catalysis to facilitate oxidative amidation between 4-bromobenzaldehyde and 4-chloro-1,3-benzothiazol-7-amine (Figure 1). The process avoids traditional coupling agents, instead employing a triazolium salt (4 ) as the NHC precursor and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as the oxidant.

Procedure

  • Reagents :

    • 4-Bromobenzaldehyde (2.0 equiv)

    • 4-Chloro-1,3-benzothiazol-7-amine (1.0 equiv)

    • Triazolium salt 4 (20 mol%)

    • TEMPO (2.0 equiv)

    • Cs2_2CO3_3 (1.2 equiv)

    • Solvent: Dichloromethane (DCM)

  • Conditions :

    • Argon atmosphere, 25°C, 12 hours.

  • Workup :

    • Purification via flash chromatography (petroleum ether/ethyl acetate = 80:20) yields the product as a white solid (84%).

Mechanism

The reaction proceeds through acyl azolium intermediate formation (Figure 2). The aldehyde undergoes oxidation to a carboxylic acid, which reacts with the benzothiazole amine via nucleophilic acyl substitution. TEMPO regenerates the NHC catalyst, enabling a catalytic cycle.

Coupling Agent-Mediated Synthesis

Benzothiazole Amine Preparation

The 4-chloro-1,3-benzothiazol-7-amine precursor is synthesized via cyclization of 2-amino-4-chlorothiophenol with chloroacetic acid under acidic conditions (Equation 1).

2-Amino-4-chlorothiophenol+ClCH2COOHHCl, Δ4-Chloro-1,3-benzothiazol-7-amine\text{2-Amino-4-chlorothiophenol} + \text{ClCH}_2\text{COOH} \xrightarrow{\text{HCl, Δ}} \text{4-Chloro-1,3-benzothiazol-7-amine}

Amide Bond Formation

4-Bromobenzoyl chloride is coupled with the benzothiazole amine using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) (Table 1).

Table 1 : Optimization of Coupling Conditions

Coupling AgentBaseSolventYield (%)
HATUDIPEADMF92
EDCl/HOBtNMMDCM78
DCCPyridineTHF65

Optimal Conditions :

  • HATU (1.2 equiv), DIPEA (3.0 equiv), DMF, 0°C to room temperature, 6 hours.

Green Chemistry Approach Using Aqueous Media

Chemoselective Reaction

A water-tolerant protocol employs 4-bromobenzoic acid and 4-chloro-1,3-benzothiazol-7-amine with benzotriazol-1-ol (HOBt) and 4-methylmorpholine in 1,2-dichloroethane/water (1:1).

Key Steps

  • Activation : 4-Bromobenzoic acid reacts with HOBt to form the active ester.

  • Coupling : The ester undergoes nucleophilic attack by the benzothiazole amine.

  • Isolation : Precipitation in water followed by filtration yields the product (95%).

Advantages

  • Solvent Efficiency : Water reduces organic solvent use.

  • Scalability : Demonstrated for gram-scale synthesis.

Comparative Analysis of Methods

Table 2 : Method Comparison

MethodYield (%)PurityScalabilityCost
NHC Catalysis84HighModerate$$$
HATU-Mediated Coupling92HighHigh$$$$
Aqueous Coupling95MediumHigh$$

Key Findings :

  • NHC Catalysis : Ideal for avoiding coupling agents but requires inert conditions.

  • HATU-Mediated : Highest yield but costly reagents.

  • Aqueous Method : Most sustainable but lower purity.

Mechanistic Insights and Side Reactions

Byproduct Formation

In NHC catalysis, overoxidation of the aldehyde to carboxylic acid may occur if TEMPO is in excess, necessitating stoichiometric control.

Steric Effects

Bulky substituents on the benzothiazole ring (e.g., 4-chloro group) slow coupling kinetics, requiring extended reaction times.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-bromo-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide is unique due to the presence of both benzamide and benzothiazole moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.

Biological Activity

4-bromo-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound belongs to the class of benzothiazole derivatives, characterized by the presence of a bromine atom and a chlorine atom in its structure. The synthesis typically involves multi-step organic reactions, such as bromination and chlorination of benzothiazole derivatives, followed by amide formation using solvents like dichloromethane and catalysts such as N-bromosuccinimide.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating efficacy in inhibiting microbial growth. The mechanism often involves the disruption of essential cellular processes in microorganisms.

Anticancer Properties

The compound has also been investigated for its anticancer activity. Studies have shown that it can inhibit the proliferation of several cancer cell lines. For instance, it has been reported to exhibit an IC50 value in the low micromolar range against human colon adenocarcinoma and breast cancer cells . The proposed mechanism includes interference with cell cycle progression and induction of apoptosis in tumor cells.

The biological effects of this compound are attributed to its ability to interact with specific molecular targets. It may bind to enzymes or receptors, altering their activity. For example, it has been suggested that the compound acts on certain kinases involved in cancer cell signaling pathways, leading to reduced cell viability .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below 50 µg/mL.
  • Anticancer Activity : In vitro assays showed that this compound reduced cell viability in various cancer cell lines by more than 70% at concentrations around 10 µM over 48 hours .

Data Table: Biological Activity Summary

Activity Target IC50/Effect Reference
AntimicrobialStaphylococcus aureusMIC < 50 µg/mL
AntimicrobialEscherichia coliMIC < 50 µg/mL
AnticancerHuman colon adenocarcinomaIC50 ~ 10 µM
AnticancerBreast cancer cellsIC50 ~ 10 µM

Q & A

Basic: What are the optimal synthetic routes for 4-bromo-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide, and how can reaction conditions be systematically optimized?

Methodological Answer:
The synthesis typically involves coupling 4-chloro-1,3-benzothiazol-7-amine with 4-bromobenzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Key optimization parameters include:

  • Solvent Selection : Dichloromethane or THF for solubility and inertness.
  • Temperature Control : Room temperature or mild reflux (40–60°C) to avoid decomposition.
  • Catalyst Use : Lewis acids like DMAP (dimethylaminopyridine) to enhance acylation efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
    Advanced optimization leverages computational tools (e.g., DFT calculations) to predict reaction pathways and AI-driven platforms (e.g., retrosynthesis algorithms) to identify novel routes .

Basic: Which characterization techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves bond lengths and angles (e.g., C–Br: ~1.89 Å; C–Cl: ~1.74 Å) to validate stereochemistry .
  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons appear as multiplets (δ 7.2–8.5 ppm).
    • ¹³C NMR : Carbonyl (C=O) signal at ~168 ppm; benzothiazole carbons at 120–150 ppm.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 395.93 for C₁₄H₈BrClN₂OS).
  • Elemental Analysis : Validates %C, %H, %N within ±0.3% of theoretical values .

Basic: How can researchers evaluate the biological activity of this compound in enzyme inhibition assays?

Methodological Answer:

  • Target Selection : Prioritize kinases or proteases due to benzothiazole’s affinity for ATP-binding pockets.
  • In Vitro Assays :
    • Fluorescence-Based Assays : Monitor inhibition via fluorogenic substrates (e.g., FITC-labeled peptides).
    • IC₅₀ Determination : Dose-response curves using 10 nM–100 µM compound concentrations.
  • Structural Insights : Molecular docking (AutoDock Vina) aligns the 4-chloro-benzothiazole moiety with hydrophobic enzyme pockets. Correlate activity with substituent electronegativity (Br vs. Cl) .

Advanced: How can computational modeling accelerate reaction design for derivatives of this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use Gaussian or ORCA to calculate transition-state energies and identify rate-limiting steps.
  • Machine Learning Models : Train on reaction databases (e.g., Reaxys) to predict feasible substituents (e.g., –CF₃, –CN) for enhanced bioactivity.
  • AI-Driven Synthesis Planners : Tools like Synthia propose one-step routes using template relevance models (Pistachio, BKMS_Metabolic) .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this benzothiazole derivative?

Methodological Answer:

  • Substituent Variation : Replace 4-bromo with electron-withdrawing (–NO₂) or donating (–OCH₃) groups to modulate electronic effects.
  • Bioisosteric Replacement : Swap benzothiazole with oxadiazole to assess ring rigidity impact on binding.
  • 3D-QSAR Models : Generate CoMFA/CoMSIA maps using IC₅₀ data to visualize pharmacophoric hotspots .

Advanced: How can researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results)?

Methodological Answer:

  • Purity Verification : Use HPLC (≥95% purity) to exclude impurities as confounding factors.
  • Orthogonal Assays : Cross-validate enzyme inhibition with cellular assays (e.g., apoptosis in HeLa cells).
  • Crystallographic Validation : Compare X-ray structures with docking poses to confirm binding modes .

Advanced: What novel applications exist for this compound in material science?

Methodological Answer:

  • Organic Semiconductors : Exploit π-conjugated benzothiazole-benzamide backbone for charge transport studies (Hall effect measurements).
  • Photoactive Materials : Test UV-Vis absorption (λmax ~320 nm) for OLED layer integration.
  • AI-Optimized Synthesis : COMSOL Multiphysics models heat/mass transfer to scale up reactions for thin-film deposition .

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